An In-depth Technical Guide to the Chemical Properties of 4,5-Dichloro-1-methylimidazole
An In-depth Technical Guide to the Chemical Properties of 4,5-Dichloro-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 4,5-Dichloro-1-methylimidazole. The information is compiled from various sources to support research, development, and safety assessments involving this compound.
Chemical and Physical Properties
4,5-Dichloro-1-methylimidazole is a halogenated derivative of 1-methylimidazole. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 150.99 g/mol | [1][2] |
| CAS Number | 1192-53-6 | [1][2] |
| Appearance | Colorless to light yellow liquid | N/A |
| Melting Point | 53-55 °C | N/A |
| Solubility | Soluble in water | N/A |
| SMILES | CN1C=NC(=C1Cl)Cl | N/A |
| InChI Key | VVYQLPWYFQBZOL-UHFFFAOYSA-N | N/A |
Spectral Data
For 4,5-Dichloroimidazole (CAS: 15965-30-7):
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¹H NMR (DMSO-d₆, 400 MHz): A single peak is observed at approximately 7.73 ppm, corresponding to the proton at the C2 position of the imidazole ring.[3]
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Mass Spectrum (Electron Ionization): The mass spectrum shows a molecular ion peak (M+) at m/z 136, consistent with the molecular weight of 4,5-dichloroimidazole. The fragmentation pattern of doubly ionized 4,5-nitroimidazole suggests that fragmentation of the imidazole ring can occur via the rupture of the C5-N1 and C2-N3 bonds.[4]
A predicted ¹³C NMR spectrum for 1-methylimidazole suggests chemical shifts for the methyl carbon and the carbons of the imidazole ring.[5] However, the chloro-substituents on 4,5-Dichloro-1-methylimidazole would significantly alter these shifts.
Reactivity and Stability
4,5-Dichloro-1-methylimidazole is expected to exhibit reactivity characteristic of halogenated imidazoles. The chlorine atoms are electron-withdrawing, which can influence the aromaticity and basicity of the imidazole ring. The N-methyl group prevents tautomerism.[6] Imidazole and its derivatives are known to be versatile ligands, forming complexes with various metal ions.[7]
Information regarding the specific stability of 4,5-Dichloro-1-methylimidazole is limited, but it should be stored in a cool, dry place away from oxidizing agents.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 4,5-Dichloro-1-methylimidazole are not extensively documented in readily accessible scientific literature. However, general synthetic and analytical approaches for related compounds can be adapted.
Synthesis
The synthesis of 1-substituted imidazoles can be achieved through various methods. A common approach involves the N-alkylation of an existing imidazole ring. For 4,5-Dichloro-1-methylimidazole, a potential synthetic route could involve the methylation of 4,5-dichloroimidazole.
A general procedure for the methylation of imidazole is described in a patent for the preparation of 1-methylimidazole, where imidazole is reacted with methanol as the methylating agent in the presence of a catalyst.[3][8] Another patent describes the acylation of 1-methylimidazole, which could be a starting point for further derivatization.[9]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the potential synthesis of 4,5-Dichloro-1-methylimidazole.
Analysis
The analysis of imidazole derivatives often employs chromatographic techniques coupled with mass spectrometry. For the related compound 4-methylimidazole, methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for its determination in various matrices.[10][11][12]
A general analytical workflow would involve sample preparation, chromatographic separation, and detection.
Illustrative Analytical Workflow:
Caption: A typical workflow for the analysis of imidazole derivatives.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activity and the direct effects of 4,5-Dichloro-1-methylimidazole on cellular signaling pathways. The broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[13] The imidazole moiety is a key component of many biologically active molecules and can interact with various biological targets.[6]
Given the absence of specific data for 4,5-Dichloro-1-methylimidazole, no signaling pathway diagram can be constructed at this time. Further research is required to elucidate its potential biological targets and mechanisms of action.
Safety Information
Based on available safety data sheets, 4,5-Dichloro-1-methylimidazole is considered hazardous. The following is a summary of its potential hazards:
-
Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4,5-Dichloro-1-methylimidazole is a chemical compound with defined physical and chemical properties. While general synthetic and analytical approaches for related compounds exist, specific, detailed experimental protocols and comprehensive spectral data for this particular molecule are not widely available. Furthermore, its biological activity and potential interactions with signaling pathways remain to be investigated. This guide provides a foundational understanding of the current knowledge of 4,5-Dichloro-1-methylimidazole and highlights areas where further research is needed to fully characterize this compound for its potential applications in research and drug development.
References
- 1. Modulation of signaling pathways by DJ-1: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]
- 4. utupub.fi [utupub.fi]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 8. CN103086978B - A kind of method preparing 1-methylimidazole - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]
- 11. Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Studies of Novel Imidazoles [mdpi.com]
